An In-depth Technical Guide on Thianthren-2-ylboronic Acid: Properties, Structure, and Applications
An In-depth Technical Guide on Thianthren-2-ylboronic Acid: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of thianthren-2-ylboronic acid, a versatile organoboron compound. It details the core chemical properties, structural information, reactivity, and key applications, particularly in organic synthesis and medicinal chemistry. This document includes structured data tables for easy reference, detailed experimental protocols for its synthesis and use in cross-coupling reactions, and workflow diagrams generated using Graphviz to illustrate key processes.
Chemical Structure and Identifiers
Thianthren-2-ylboronic acid is an aromatic boronic acid featuring a thianthrene moiety. The thianthrene heterocycle consists of a central six-membered ring containing two sulfur atoms, fused to two benzene rings. The boronic acid group [-B(OH)₂] is attached at the 2-position of the thianthrene core. This structure imparts unique electronic properties and reactivity, making it a valuable building block in synthetic chemistry.[1]
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | thianthren-2-ylboronic acid | [2] |
| CAS Number | 108847-21-8 | [2][3] |
| Molecular Formula | C₁₂H₉BO₂S₂ | [1][2] |
| SMILES | B(C1=CC2=C(C=C1)SC3=CC=CC=C3S2)(O)O | [1][2] |
| InChI | InChI=1S/C12H9BO2S2/c14-13(15)8-5-6-11-12(7-8)17-10-4-2-1-3-9(10)16-11/h1-7,14-15H | [1][2] |
| InChIKey | GCSOJZMPHLRBMJ-UHFFFAOYSA-N |[1][2] |
Figure 1: Chemical structure of Thianthren-2-ylboronic acid.
Physicochemical Properties
Thianthren-2-ylboronic acid is typically an off-white to solid compound at room temperature.[4] It is stable under recommended storage conditions, generally in an inert atmosphere at 2-8°C.[5] Key quantitative properties are summarized below.
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 260.14 g/mol | [2][6] |
| Exact Mass | 260.0137020 Da | [2] |
| Melting Point | 226 °C | [7] |
| Boiling Point | 472.7 °C at 760 mmHg (Predicted) | [7] |
| Density | 1.48 g/cm³ (Predicted) | [7] |
| pKa | 7.75 ± 0.20 (Predicted) | [7] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 4 | [2][4] |
| Rotatable Bond Count | 1 | [2] |
| Topological Polar Surface Area | 91.1 Ų |[2] |
Reactivity and Applications
Boronic acids are a cornerstone of modern organic synthesis due to their versatile reactivity, stability, and relatively low toxicity.[8][9] Thianthren-2-ylboronic acid is no exception and serves as a critical intermediate in various chemical transformations.
Suzuki-Miyaura Cross-Coupling
The most prominent application of thianthren-2-ylboronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][6] This reaction forms a carbon-carbon bond between the thianthrene moiety and various organic halides or triflates. It is a powerful method for synthesizing complex organic molecules, including biologically active compounds and functional materials.[6][10]
Figure 2: Catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Drug Discovery and Medicinal Chemistry
The incorporation of boronic acids into drug candidates has gained significant traction, with several FDA-approved drugs containing this moiety.[8][11] Boronic acids can act as enzyme inhibitors by forming reversible covalent bonds with active site residues.[8] The thianthrene scaffold itself is of interest in medicinal chemistry. Therefore, thianthren-2-ylboronic acid serves as a valuable precursor for synthesizing novel, biologically active molecules for drug discovery pipelines.[6]
Thianthrenation Reagent
Recent advances have utilized thianthrene derivatives for site-selective C-H functionalization of arenes.[12] While thianthren-2-ylboronic acid is not the primary reagent for this transformation, it is a key structural component and can be used to synthesize more complex thianthrene-based molecules that are precursors to these powerful reagents.
Experimental Protocols
The following sections provide generalized, yet detailed, experimental protocols. Researchers should adapt these procedures to their specific laboratory conditions and substrates.
Synthesis of Thianthren-2-ylboronic Acid
A common route for the synthesis of arylboronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[9][13]
Figure 3: General workflow for the synthesis of thianthren-2-ylboronic acid.
Detailed Protocol:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-bromothianthrene (1.0 equiv). Dissolve the substrate in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) (1.1 equiv) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the solution of the lithiated thianthrene, add triisopropyl borate (1.5 equiv) dropwise. The addition should be slow to control the exotherm. Stir the reaction mixture at -78 °C for 2 hours.[14]
-
Quench and Hydrolysis: Remove the cooling bath and allow the mixture to warm to room temperature over 1-2 hours. Cool the mixture to 0 °C in an ice bath and slowly quench the reaction by adding 2N aqueous hydrochloric acid (HCl) until the solution is acidic (pH ~1-2). Stir vigorously for 30 minutes.[14]
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to yield pure thianthren-2-ylboronic acid.
Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Thianthren-2-ylboronic acid (1.2 equiv)
-
Aryl halide (Ar-X, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., aqueous 2M K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, or DMF)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the aryl halide, thianthren-2-ylboronic acid, and the palladium catalyst.
-
Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the solvent, followed by the aqueous base solution.[10]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Spectroscopic Characterization
The structural elucidation and purity assessment of thianthren-2-ylboronic acid and its derivatives are typically performed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the organic framework. ¹¹B NMR spectroscopy is particularly useful for characterizing boronic acids and their esters, providing insight into the coordination state of the boron atom.[15][16]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the broad O-H stretch of the boronic acid and B-O stretching vibrations.[16]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.
Safety and Handling
-
Handling: Thianthren-2-ylboronic acid should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[6]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[5] Boronic acids can undergo dehydration to form cyclic boroxine anhydrides, so proper storage is crucial.[9]
-
Toxicity: While boronic acids are generally considered to have low toxicity, the specific toxicological properties of thianthren-2-ylboronic acid have not been extensively studied. Standard precautions for handling chemical reagents should be followed.
References
- 1. CAS 108847-21-8: B-2-Thianthrenylboronic acid | CymitQuimica [cymitquimica.com]
- 2. Thianthren-2-ylboronic acid | C12H9BO2S2 | CID 15247180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. thianthren-2-yl boronic acid | 108847-21-8 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 108847-21-8|Thianthren-2-ylboronic acid|BLD Pharm [bldpharm.com]
- 6. 1-Thianthrenylboronic acid = 95 108847-76-3 [sigmaaldrich.com]
- 7. Page loading... [guidechem.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. benchchem.com [benchchem.com]
- 11. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Benzo[b]thien-2-ylboronic acid | 98437-23-1 [chemicalbook.com]
- 15. mdpi.com [mdpi.com]
- 16. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
